molecular formula C5H10ClNO B569429 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 601515-79-1

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B569429
CAS RN: 601515-79-1
M. Wt: 135.591
InChI Key: ZFOKPFPITUUCJX-TYSVMGFPSA-N
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Description

“(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride” is a chemical compound with a bicyclic structure . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives involves an epimerization–lactamization cascade reaction . This process uses functionalized (2S,4R)-4-aminoproline methyl esters . These esters undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .


Molecular Structure Analysis

The molecular structure of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives is a bicyclic structure . The structure includes a seven-membered ring and a three-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives include epimerization and lactamization . Epimerization is a process that involves the conversion of one stereoisomer to another . Lactamization is a process that involves the formation of a lactam, a cyclic amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives include a molecular weight of 98.146 Da . The compound has a density of 1.0±0.1 g/cm3 and a boiling point of 175.4±8.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Nuclear Magnetic Resonance Investigation : The N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane and related compounds have been synthesized from hydroxy-L-proline, with their NMR spectra analyzed, providing insights into their structural properties and potential applications in molecular design (Portoghese & Turcotte, 1971).

  • Platform for Functional Diversity : This compound serves as a versatile platform for synthesizing analogues of γ-Amino butyric acid (GABA) and FDA-approved drugs like baclofen and pregabalin. This has implications for developing new pharmaceutical compounds (Garsi et al., 2022).

  • Absolute Configuration Studies : Studies on the absolute configuration of 3-Substituted 1-Azabicyclo[2.2.1]heptanes, which are closely related to the compound , provide valuable data for stereoselective synthesis, a key aspect in drug development (Boelsterli et al., 1992).

  • Improved Synthesis Techniques : Research has led to improved and efficient methods for synthesizing variants of 2-oxa-5-azabicyclo[2.2.1]heptane, which is crucial for scaling up production for industrial applications (Zhang et al., 2014).

  • Structural Characterization in Related Compounds : The structural characterization of 7-azabicyclo[2.2.1]heptane as its hydrochloride salt, a similar compound, provides insights into the structural aspects of related bicyclic compounds, which is essential for understanding their chemical behavior (Britvin & Rumyantsev, 2017).

  • Synthesis of Bridged Bicyclic Morpholine Amino Acids : This compound has been used in the synthesis of novel morpholine amino acids, indicating its utility in creating structurally novel compounds for medicinal chemistry (Kou et al., 2017).

  • Proteasome Regulator Marizomib : Studies on marizomib, a derivative of a similar compound, have shown prolonged inhibition and cytotoxicity compared to its analogs, emphasizing its potential in cancer therapy (Obaidat et al., 2011).

  • Anti-Tumor Agents : Derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, a related compound, have shown promising antitumor activity, highlighting the potential of these bicyclic compounds in cancer research (Singh & Micetich, 2003).

properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

CAS RN

601515-79-1
Record name (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
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